![molecular formula C25H31NO6 B11940813 d-Norpropoxyphene.maleate](/img/structure/B11940813.png)
d-Norpropoxyphene.maleate
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Overview
Description
d-Norpropoxyphene maleate: is a chemical compound that consists of the d-enantiomer of norpropoxyphene paired with maleic acid to form a salt. This salt form increases the solubility of the compound in water, which is useful for various types of chemical analyses and reactions that require the compound to be in a dissolved state . It is used as a reference standard for chemical identification and quantification purposes in analytical techniques such as chromatography .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of d-Norpropoxyphene maleate involves the reaction of norpropoxyphene with maleic acid. The reaction typically occurs in a solvent such as methanol, where the maleic acid acts as a proton donor to form the salt with norpropoxyphene . The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired salt.
Industrial Production Methods: Industrial production of d-Norpropoxyphene maleate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: d-Norpropoxyphene maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Pharmacological Applications
Analgesic Studies
d-Norpropoxyphene is a major metabolite of dextropropoxyphene, an opioid analgesic. While it exhibits weaker analgesic properties than its parent compound, its role in pain management has been explored in various studies. Research indicates that it may contribute to the side effects associated with dextropropoxyphene, particularly in overdose scenarios where it can lead to severe toxicity and cardiac complications .
Cardiovascular Research
The compound has been identified as a pro-convulsant and a blocker of sodium and potassium channels, especially in cardiac tissue. This action can result in prolonged intracardiac conduction times, which may lead to heart failure following overdose . Studies have investigated its effects on cardiac function, particularly in the context of opioid toxicity.
Drug Metabolism Studies
d-Norpropoxyphene maleate is utilized in pharmacokinetic studies to analyze the metabolism of propoxyphene and its derivatives. It plays a crucial role in liquid chromatography-mass spectrometry methods for quantifying opioids in biological samples, including plasma and breast milk. This application is particularly relevant in maternal health research, where understanding drug metabolism is essential for assessing safety during pregnancy and lactation .
Forensic Toxicology
Quantification of Opioids
In forensic toxicology, d-Norpropoxyphene maleate is employed for the quantification of opioids in biological fluids. Its detection is crucial for analyzing cases of overdose or poisoning involving propoxyphene derivatives. Studies have demonstrated its effectiveness when used with high-resolution mass spectrometry techniques .
Case Studies
Several case studies highlight the importance of d-Norpropoxyphene maleate in forensic investigations. For instance, it has been used to establish the presence of opioids in fatal incidents, providing critical evidence in legal contexts . The compound's ability to indicate prior use of propoxyphene can be pivotal in determining the cause of death.
Research Findings
Mechanism of Action
The mechanism of action of d-Norpropoxyphene maleate involves its interaction with opioid receptors in the central nervous system. It acts as a weak agonist at OP1, OP2, and OP3 opiate receptors, primarily affecting OP3 receptors. These receptors are coupled with G-protein receptors and function as modulators of synaptic transmission via G-proteins that activate effector systems .
Comparison with Similar Compounds
Propoxyphene: An opioid analgesic with similar structural properties but different pharmacological effects.
Methadone: Another synthetic opioid with structural similarities but distinct therapeutic uses.
Dextropropoxyphene: The dextro-isomer of propoxyphene with analgesic effects.
Uniqueness: d-Norpropoxyphene maleate is unique due to its specific interaction with maleic acid to form a salt, which enhances its solubility and makes it suitable for various analytical applications. Its distinct spectroscopic properties are of interest in studies involving compound detection and verification .
Properties
Molecular Formula |
C25H31NO6 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;[(2S,3R)-3-methyl-4-(methylamino)-1,2-diphenylbutan-2-yl] propanoate |
InChI |
InChI=1S/C21H27NO2.C4H4O4/c1-4-20(23)24-21(17(2)16-22-3,19-13-9-6-10-14-19)15-18-11-7-5-8-12-18;5-3(6)1-2-4(7)8/h5-14,17,22H,4,15-16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t17-,21+;/m1./s1 |
InChI Key |
HCQPFYNZJNOOKN-YKNFWSLESA-N |
Isomeric SMILES |
CCC(=O)O[C@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@H](C)CNC.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CNC.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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